methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate
Description
Properties
IUPAC Name |
methyl (E)-3-(1-methylpyrazol-4-yl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(4-9(12)13-3)8-5-10-11(2)6-8/h4-6H,1-3H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRFPWBJPIIFSA-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CN(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CN(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of bioactive molecules .
Biology and Medicine: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and materials with specific properties. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ester Derivatives (Methyl vs. Ethyl)
- Reactivity : Ethyl esters are often hydrolyzed more slowly than methyl esters in biological systems, which could influence their utility as prodrugs.
Pyrazole vs. Pyrazine Heterocycles
- Electronic Properties: The pyrazole ring in the target compound contains two adjacent nitrogen atoms, enabling hydrogen-bond donor/acceptor interactions. In contrast, pyrazine (as in 2-(prop-1-en-1-yl)pyrazine) is a diazine with conjugated π-electrons, favoring coordination chemistry or aromatic stacking .
Complex Derivatives (Benzoquinazolinone 12)
- Bioactivity: Benzoquinazolinone 12, a potent M1 mAChR positive allosteric modulator, shares the 1-methylpyrazole substituent but incorporates a larger, rigid heterocyclic core. This highlights the pyrazole group’s versatility in enhancing target affinity when integrated into complex scaffolds .
Biological Activity
Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a pyrazole ring and an enolate functional group. Its molecular formula is , with a molecular weight of approximately 166.18 g/mol. The compound is characterized by its potential reactivity and biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Target Enzymes:
- Glucose Transporter GLUT1: Some pyrazole derivatives have been reported to inhibit glucose uptake by interacting with GLUT1, which may contribute to their antidiabetic effects.
Biochemical Pathways:
- Antileishmanial and Antimalarial Activities: Research indicates that this compound can inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting it disrupts the life cycle of these parasites.
Antimicrobial Activity
This compound has shown potential antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens.
Anti-inflammatory Effects
Pyrazole derivatives, including this compound, have been associated with anti-inflammatory activities. In particular, some studies suggest that modifications in the pyrazole scaffold can enhance anti-inflammatory potency beyond standard treatments like diclofenac sodium .
Anticancer Potential
The compound's structural features indicate potential anticancer properties, as many pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Further studies are needed to elucidate specific mechanisms and efficacy .
Study on Antileishmanial Activity
A study highlighted the effectiveness of pyrazole derivatives against Leishmania species, demonstrating that this compound could serve as a lead compound for developing new antileishmanial agents. The study reported a significant reduction in parasite viability at certain concentrations.
Evaluation of Antimicrobial Properties
Research assessing the antimicrobial activity of various pyrazole derivatives revealed that this compound exhibited notable inhibition against several bacterial strains. This suggests its potential utility in developing new antimicrobial therapies.
Applications in Research and Industry
The compound serves as a valuable building block in organic synthesis, particularly in developing more complex heterocyclic compounds. Its versatility extends to applications in pharmaceuticals, agrochemicals, and materials science, where it can be utilized to create products with specific functional properties.
Q & A
Basic: What are the common synthetic routes for methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate, and what catalysts are typically employed?
Methodological Answer:
The synthesis typically involves a condensation reaction between 1-methyl-1H-pyrazole and methyl acrylate under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used as a catalyst to deprotonate the pyrazole nitrogen, enabling nucleophilic attack on the α,β-unsaturated ester. Key parameters include:
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: 0–25°C to control exothermicity.
- Reaction Time: 12–24 hours for completion.
Yield optimization often requires iterative adjustments of solvent polarity and catalyst loading .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy:
- ¹H NMR: Peaks for pyrazole protons (δ 7.5–8.0 ppm), methyl groups (δ 2.5–3.5 ppm), and enone protons (δ 5.5–6.5 ppm).
- ¹³C NMR: Carbonyl signals (δ 165–170 ppm) and pyrazole ring carbons (δ 140–150 ppm).
- X-ray Crystallography: Resolves bond lengths and angles, particularly the conjugation between the pyrazole ring and enone system.
- Mass Spectrometry: Molecular ion peak at m/z ≈ 178.19 confirms the molecular formula .
Advanced: What computational methods are used to predict the reactivity of the enone system in this compound?
Methodological Answer:
The enone system’s reactivity is studied via:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic or electrophilic attacks.
- Molecular Dynamics (MD) Simulations: Models solvent effects on reaction pathways, e.g., polar aprotic solvents stabilizing transition states.
- Docking Studies: Evaluates interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications.
These methods help rationalize experimental observations, such as regioselectivity in Michael additions .
Advanced: How do researchers address discrepancies in reported yields for its synthesis?
Methodological Answer:
Yield variations arise from differences in:
- Catalyst Efficiency: NaH provides higher yields than K₂CO₃ but requires stricter moisture control.
- Purification Techniques: Column chromatography (silica gel, hexane/ethyl acetate) vs. recrystallization (ethanol/water).
- Side Reactions: Competing dimerization of methyl acrylate or pyrazole oxidation.
Strategies include: - Design of Experiments (DoE): Multivariate analysis to optimize temperature, solvent, and catalyst ratios.
- In-line Monitoring: HPLC or IR spectroscopy tracks reaction progress in real time .
Basic: What spectroscopic techniques are essential for confirming the purity of this compound?
Methodological Answer:
Purity assessment requires:
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- Thin-Layer Chromatography (TLC): Hexane/ethyl acetate (3:1) as mobile phase; visualization under UV or iodine vapor.
- Elemental Analysis: Matches experimental vs. theoretical C, H, N percentages (e.g., C: 60.67%, H: 6.25%, N: 15.72%) .
Advanced: What strategies are employed to modify the pyrazole ring for enhanced bioactivity?
Methodological Answer:
Derivatization strategies focus on:
- Substitution Patterns: Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazole 4-position to modulate electronic effects.
- Cross-Coupling Reactions: Suzuki-Miyaura reactions to append aryl/heteroaryl groups.
- Biological Testing:
- Enzyme Assays: IC₅₀ determination against kinases or proteases.
- SAR Studies: Correlating substituent effects with activity (e.g., methyl vs. trifluoromethyl groups).
Example derivatives and their activities:
| Derivative Structure | Biological Target | IC₅₀ (µM) |
|---|---|---|
| 4-Chloro-substituted | COX-2 | 0.45 |
| 4-Nitro-substituted | EGFR kinase | 1.2 |
Advanced: How does the compound’s enone system influence its stability under varying pH conditions?
Methodological Answer:
The enone system is pH-sensitive:
- Acidic Conditions: Protonation of the carbonyl oxygen leads to hydration, forming a diol.
- Basic Conditions: Deprotonation at the α-carbon initiates conjugate addition or polymerization.
Stability Studies: - pH-Rate Profiles: Conducted via UV-Vis spectroscopy to track degradation kinetics.
- Buffered Solutions: Phosphate (pH 7.4) and citrate (pH 3.0) buffers simulate physiological and storage conditions.
Findings: Optimal stability at pH 6–7, with t₉₀ > 30 days at 4°C .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Methodological Answer:
Scale-up hurdles include:
- Exotherm Management: Gradual reagent addition and cooling to prevent runaway reactions.
- Catalyst Removal: Filtration or aqueous washes to eliminate NaH residues.
- Solvent Recovery: Distillation to reclaim DMF or THF.
Process intensification methods like flow chemistry improve reproducibility and safety .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Purity Levels: HPLC purity thresholds (>95% vs. >99%).
Resolution Strategies: - Standardized Protocols: Harmonize assay conditions (e.g., ATP concentration in kinase assays).
- Collaborative Studies: Multi-lab validation using shared compound batches.
- Meta-Analysis: Statistical aggregation of published data to identify trends .
Advanced: What role does the compound play in fragment-based drug discovery (FBDD)?
Methodological Answer:
As a fragment, it serves as:
- Scaffold for Hybrid Molecules: Conjugation with pharmacophores (e.g., benzimidazoles) via click chemistry.
- Crystallographic Probes: Soaking into protein crystals to identify binding pockets.
- SPR Screening: Surface plasmon resonance measures binding kinetics (kₐ, kₒff).
Case Study: Merging with a quinoline fragment improved Plasmodium falciparum inhibition by 50-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
